3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromopyridine and a chloro substituent, which contribute to its unique chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.
The compound can be synthesized through various methods, with a notable example being the one-pot synthesis involving nucleophilic aromatic substitution reactions. It is commercially available from suppliers such as MSE Supplies, which provides detailed specifications including purity and molecular weight .
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine falls under the classification of N-heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine can be achieved through various synthetic methodologies. A prominent method involves:
The molecular formula for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine is , with a molecular weight of 308.56 g/mol. The structure features:
This arrangement contributes to its electronic properties and potential reactivity.
The compound's CAS number is 1044733-65-4, and it typically appears as a white to light yellow solid with a purity of ≥95% when obtained from commercial sources .
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine can participate in various chemical reactions typical of heterocyclic compounds:
The reactivity pattern is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which modulate the electron density on the aromatic system.
The mechanism of action for compounds like 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant biological activities including anticancer effects with IC50 values in nanomolar ranges against specific cancer cell lines .
Relevant data from suppliers indicate that proper storage conditions (e.g., 2-8°C) are essential for maintaining compound integrity over time .
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
One-pot nucleophilic aromatic substitution represents an efficient pathway for constructing the imidazo[1,2-a]pyridine core of 3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine. This approach capitalizes on the inherent reactivity of halogenated precursors to facilitate sequential bond formation without intermediate isolation. Research demonstrates that α-bromoketones and 2-aminopyridines undergo tandem cyclization/bromination under oxidative conditions to directly yield halogenated imidazo[1,2-a]pyridines. The judicious selection of oxidants governs reaction chemoselectivity: When tert-butyl hydroperoxide (TBHP, 4 equiv) and molecular iodine (20 mol%) in toluene at 100°C are employed, N-(pyridin-2-yl)amides form predominantly via C–C bond cleavage (84% yield). Conversely, using only TBHP (2 equiv) in ethyl acetate at 90°C diverts the pathway toward 3-bromoimidazo[1,2-a]pyridine derivatives in 93% yield through one-pot tandem cyclization/bromination [8].
This metal-free methodology offers significant advantages for synthesizing complex halogenated heterocycles: (1) It eliminates the need for transition metal catalysts, reducing cost and metal contamination concerns; (2) The reaction achieves excellent atom economy by incorporating both halogen atoms from the α-bromoketone precursor; (3) Base additives are unnecessary, simplifying purification; and (4) Chemoselectivity is precisely tunable via oxidant and solvent selection. The mechanism involves initial nucleophilic attack of the 2-aminopyridine nitrogen on the carbonyl carbon of the α-bromoketone, followed by bromide displacement to form the imidazo[1,2-a]pyridine core. Subsequent in situ oxidative bromination completes the transformation [8].
Intramolecular cyclization of halogenated intermediates provides a robust strategy for assembling the molecular scaffold of 3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine. This approach leverages pre-halogenated building blocks to ensure precise regiochemical control in the final compound. A representative pathway involves sequential electrophilic aromatic substitution and palladium-catalyzed cross-coupling:
2-Aminopyridine derivatives first undergo electrophilic bromination using N-bromosuccinimide (NBS) in DMF to yield 2-amino-3-bromopyridine intermediates. These intermediates then participate in cyclization with ethyl 3-bromopyruvate to form ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives. Hydrolysis provides the corresponding carboxylic acids, which undergo amidation with various amines using HBTU as a coupling agent. Finally, Suzuki-Miyaura cross-coupling with (6-chloropyridin-3-yl)boronic acid or esters introduces the 6-chloropyridin-2-yl moiety at the C3 position, yielding the target compound [9].
Critical considerations in this route include:
Table 1: Key Halogenated Intermediates for Intramolecular Cyclization
Intermediate | Structure | Synthetic Role | Key Transformation |
---|---|---|---|
2-Amino-3-bromopyridine | ![]() | Core building block | Electrophilic bromination with NBS/DMF |
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | ![]() | Cyclization product | Condensation with ethyl 3-bromopyruvate |
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | ![]() | Cross-coupling precursor | Hydrolysis of ethyl ester |
Regioselective halogenation demands precision catalytic systems to ensure correct halogen placement on the electron-rich imidazo[1,2-a]pyridine system. Conventional electrophilic aromatic substitution (EAS) reagents often yield regioisomeric mixtures due to competing C3 vs. C5/C8 attack. Advanced catalytic strategies overcome this limitation:
Palladium-Catalyzed C–H Halogenation: Palladium(II) acetate (5-10 mol%) with N-halosuccinimide (NBS, NCS, or NIS) enables regioselective halogenation at the C3 position of imidazo[1,2-a]pyridines. This system operates via a Pd(II)/Pd(IV) catalytic cycle: Initial C–H palladation at C3 forms a cyclopalladated intermediate, which undergoes oxidative addition with N-halosuccinimide. Reductive elimination then delivers the halogenated product while regenerating Pd(II). This method achieves >90% regioselectivity for C3 halogenation across diverse imidazo[1,2-a]pyridine substrates, including those bearing electron-withdrawing groups at C6. Reaction rates and selectivity are maximized in 1,2-dichloroethane at 70°C with pivalic acid as an additive [7].
Anomeric Amide Reagents: N-Acetoxy-N-chloro-4-nitrobenzamide (A3694) and N-Acetoxy-N-bromo-4-nitrobenzamide (A3695) represent breakthrough halogenating agents for challenging heteroaromatic substrates. Their distorted pyramidal geometry creates a highly polarized N–X bond (X = Cl, Br), facilitating electrophilic attack at the most electron-rich carbon. For 6-chloroimidazo[1,2-a]pyridine, A3695 delivers exclusive C3 bromination in >85% yield within 2 hours at room temperature in acetonitrile. The reaction site can be accurately predicted using (^{13}\text{C}) NMR chemical shift analysis, with the most deshielded carbon (typically C3) being favored [3].
Table 2: Performance Comparison of Halogenation Systems
Catalytic System | Optimal Conditions | Regioselectivity (C3:C5:C8) | Yield Range | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂/NBS | 5 mol% Pd(OAc)₂, 1.1 eq NBS, PivOH (20 mol%), DCE, 70°C | 95:3:2 | 75-92% | Broad substrate scope, tolerant of sensitive functional groups |
Pd(OAc)₂/NCS | 5 mol% Pd(OAc)₂, 1.1 eq NCS, PivOH (20 mol%), DCE, 70°C | 93:4:3 | 70-88% | Complementary chlorination method |
A3695 (Bromination) | 1.2 eq A3695, MeCN, rt | >99:0:0 | 82-91% | Metal-free, ambient temperature, exceptional regioselectivity |
A3694 (Chlorination) | 1.2 eq A3694, MeCN, rt | >99:0:0 | 78-87% | Flow chemistry compatible, minimal byproducts |
Solvent and base selection critically influence reaction efficiency and chemoselectivity in synthesizing 3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine. Methodical optimization studies reveal pronounced solvent-dependent pathways:
Solvent Effects:
Table 3: Solvent Optimization for Key Transformations
Transformation | Optimal Solvent | Alternative Solvent | Suboptimal Solvents | Key Performance Metrics |
---|---|---|---|---|
TBHP/I₂-mediated amidation | Toluene | Xylene (79%) | DMF (trace), H₂O (49%) | Yield: 84%; Reaction time: 2h |
TBHP-mediated tandem cyclization/bromination | Ethyl acetate | 1,4-Dioxane (85%) | Toluene (83%), H₂O (11%) | Yield: 93%; Purity: >95% |
Suzuki-Miyaura cross-coupling | Dioxane/Water (4:1) | Toluene/Ethanol (3:1) | DMF, DMSO | Yield: 89%; Homogeneity: Stable biphasic system |
Pd-catalyzed C–H halogenation | 1,2-Dichloroethane | Acetonitrile | THF, DMF | Regioselectivity: 95% C3 selectivity |
Base Effects:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1